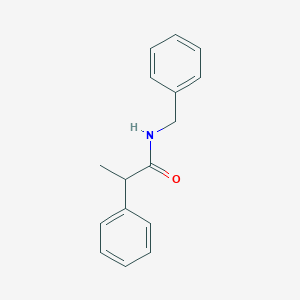![molecular formula C21H22N4O3S B257114 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257114.png)
6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been studied extensively for their biological activities.
Mecanismo De Acción
The mechanism of action of 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have demonstrated that 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various tissues. Additionally, this compound has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments offers several advantages. Firstly, this compound is relatively easy to synthesize, making it readily available for research purposes. Secondly, it exhibits significant biological activities, making it a promising candidate for the development of new therapeutic agents. However, there are also limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects.
Direcciones Futuras
There are several future directions for the research on 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, the potential of this compound for the treatment of various diseases, such as cancer, diabetes, and neurological disorders, should be explored further. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents. Finally, the safety and toxicity of this compound should be evaluated in preclinical and clinical studies to determine its potential for use in humans.
In conclusion, 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown significant potential for the development of new therapeutic agents. Its anti-inflammatory, antioxidant, and antimicrobial activities, as well as its potential for the treatment of cancer, diabetes, and neurological disorders, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity.
Métodos De Síntesis
The synthesis of 6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3-diethoxybenzaldehyde, 4-methoxybenzylamine, and 2-mercapto-5-(4-methoxybenzyl)-1,3,4-thiadiazole in the presence of a base catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential therapeutic properties. It has been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. Additionally, this compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders.
Propiedades
Nombre del producto |
6-(2,3-Diethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C21H22N4O3S |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
6-(2,3-diethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O3S/c1-4-27-17-8-6-7-16(19(17)28-5-2)20-24-25-18(22-23-21(25)29-20)13-14-9-11-15(26-3)12-10-14/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
ZGFUEPYLSHCZEM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC |
SMILES canónico |
CCOC1=CC=CC(=C1OCC)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)



![6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
![6-(4-bromophenyl)-3-(methoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257096.png)
![7-(4-ethoxyphenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257101.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257103.png)
![3-[(4-Fluorophenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257105.png)
![ethyl 2-(3-{[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B257111.png)
![1-{[6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257112.png)
![1-{[6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B257113.png)
![3-(4-Methoxybenzyl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257115.png)
![3-(4-Methoxybenzyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257116.png)